N-(benzo[b]thiophen-5-yl)-4-tosylbutanamide
Description
Properties
IUPAC Name |
N-(1-benzothiophen-5-yl)-4-(4-methylphenyl)sulfonylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S2/c1-14-4-7-17(8-5-14)25(22,23)12-2-3-19(21)20-16-6-9-18-15(13-16)10-11-24-18/h4-11,13H,2-3,12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTGHYJJBUCTAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC3=C(C=C2)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[b]thiophen-5-yl)-4-tosylbutanamide typically involves the coupling of benzo[b]thiophene derivatives with tosylated butanamide. One common method involves the use of palladium-catalyzed coupling reactions. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[b]thiophen-5-yl)-4-tosylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiophene ring.
Reduction: Reduced amide derivatives.
Substitution: Substituted benzothiophene derivatives with various nucleophiles.
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity
Research has demonstrated that derivatives of benzo[b]thiophenes exhibit significant antitumor properties. For instance, compounds similar to N-(benzo[b]thiophen-5-yl)-4-tosylbutanamide have been synthesized and evaluated for their antitumor activity against various cancer cell lines. Studies indicate that modifications in the benzo[b]thiophene structure can enhance the efficacy and selectivity of these compounds against tumor cells .
Antidepressant and Anxiolytic Effects
Compounds containing the benzo[b]thiophene moiety have been investigated for their interaction with serotonin receptors, particularly the 5-HT1A receptor. The binding affinity of certain derivatives has shown promise in modulating serotonin levels, which is crucial for developing antidepressant and anxiolytic medications . The specific interactions of this compound with these receptors warrant further exploration for its potential as a therapeutic agent in treating mood disorders.
Anticonvulsant Properties
Recent studies have focused on the synthesis of derivatives based on benzo[b]thiophene that exhibit anticonvulsant properties. In models of seizure activity, compounds derived from this scaffold demonstrated significant efficacy in reducing seizure frequency and severity. This suggests potential applications in epilepsy treatment .
Antimicrobial Activity
The structural features of this compound may confer antimicrobial properties as well. Research into related compounds has shown effectiveness against various bacterial strains, indicating a possible role in developing new antibiotics .
Synthetic Methodologies
Synthesis of Derivatives
The synthesis of this compound can be achieved through several methodologies, including organocatalytic reactions and multicomponent reactions. Recent advancements in synthetic techniques have allowed for higher yields and better selectivity in producing this compound and its derivatives .
| Synthesis Method | Description | Yield (%) |
|---|---|---|
| Organocatalytic Reaction | Utilizes bifunctional thiourea as a catalyst | Up to 93 |
| Multicomponent Reactions | Combines multiple reactants in a single step | Variable |
Case Studies
Several case studies illustrate the applications of this compound:
-
Case Study 1: Antitumor Evaluation
A series of benzo[b]thiophene derivatives were synthesized and tested against A549 lung cancer cells. The study found that specific modifications increased cytotoxicity significantly compared to standard chemotherapeutic agents . -
Case Study 2: Anticonvulsant Screening
In an evaluation using the maximal electroshock seizure model, derivatives showed promising results with a significant reduction in seizure duration, highlighting their potential as anticonvulsants .
Mechanism of Action
The mechanism of action of N-(benzo[b]thiophen-5-yl)-4-tosylbutanamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Hypothetical Comparison of Structural and Functional Properties
Key Observations :
Structural Diversity: The benzo[b]thiophene core in the target compound distinguishes it from thiazole-pyrimidine hybrids or simple benzamides. This aromatic system may enhance π-π stacking interactions in biological targets compared to non-fused heterocycles. The tosyl group improves solubility relative to non-sulfonated analogs but may reduce cell permeability due to increased polarity.
Synthetic Complexity :
- The synthesis of this compound likely involves amide coupling (similar to ’s thiourea formation), though specific steps are undocumented.
- In contrast, the thiazole-pyrimidine hybrid in requires multi-step cyclization and purification, increasing synthetic difficulty .
Functional Potential: Tosyl-containing compounds often act as protease inhibitors or enzyme modulators, whereas thiazole-pyrimidine hybrids are explored in kinase-targeted therapies.
Limitations of Available Evidence
The provided materials lack direct data on this compound, necessitating reliance on indirect inferences:
- Synthesis : ’s use of isothiocyanates and amines suggests plausible routes for synthesizing amide bonds in the target compound .
Biological Activity
N-(benzo[b]thiophen-5-yl)-4-tosylbutanamide is a compound of significant interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.
1. Overview of Benzothiophene Derivatives
Benzothiophene derivatives, including this compound, are known for their diverse biological activities. They have been reported to exhibit antimicrobial, antifungal, anticancer, and anti-inflammatory properties, making them valuable in medicinal chemistry .
The synthesis of this compound typically involves the coupling of benzo[b]thiophene derivatives with tosylated butanamide. This process yields a compound that retains the unique structural features characteristic of benzothiophene derivatives, which are crucial for their biological activity.
3.1 Antimicrobial and Antifungal Properties
Research indicates that benzothiophene derivatives can act as effective antimicrobial agents. For example, certain derivatives have shown activity against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 128 µg/mL to 256 µg/mL . Additionally, some compounds exhibit antifungal activity against Candida albicans, further supporting the potential of benzothiophene derivatives in treating infections .
3.2 Anticancer Potential
This compound has been evaluated for its anticancer properties. In vitro studies have demonstrated that related benzothiophene compounds can inhibit tumor cell proliferation across various cancer cell lines, including MCF-7 and NCI-H460. For instance, certain analogs showed growth inhibition with GI50 values indicating selective cytotoxicity towards specific cancer types .
The mechanism by which this compound exerts its effects may involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases .
- Receptor Interaction : The compound may interact with specific receptors or proteins, leading to downstream effects that contribute to its therapeutic potential.
5. Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with other benzothiophene derivatives is useful:
| Compound Name | Biological Activity | MIC/GI50 Values |
|---|---|---|
| Raloxifene | Selective estrogen receptor modulator | Not specified |
| Zileuton | Leukotriene synthesis inhibitor | Not specified |
| Sertaconazole | Antifungal agent | Not specified |
| This compound | Antimicrobial, anticancer | MIC: 128 µg/mL (antimicrobial) |
6. Case Studies and Research Findings
Recent studies have highlighted the promising nature of benzothiophene derivatives in various applications:
- A study on 3-halobenzo[b]thiophenes found significant antimicrobial activity against both bacteria and fungi .
- Another investigation into spirooxindole-benzothiophene analogs revealed moderate AChE inhibitory activity, suggesting potential neuroprotective effects .
7. Conclusion
This compound represents a compound with noteworthy biological activities, particularly in antimicrobial and anticancer domains. Ongoing research into its mechanisms and applications may further elucidate its potential in therapeutic contexts. The diverse biological activities associated with benzothiophene derivatives underscore their importance in medicinal chemistry and pharmacology.
Q & A
Q. How is time-resolved spectroscopy applied to study degradation pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
